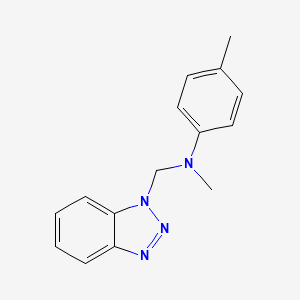

![molecular formula C14H11ClN4O2 B2362826 N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-54-2](/img/structure/B2362826.png)

N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Compound 1 (N-(5-chloro-2-hydroxy-phenyl)-acetamide) crystallizes in the monoclinic space group C2/c. It exhibits hydrogen bonding interactions, CH–O, CH3–O, and π···π interactions, resulting in higher-dimensional networks .

- Compound 2 (N-(5-chloro-2-hydroxy-phenyl)-acetamide co-crystal with 3,5-dinitrobenzoic acid) also crystallizes in the monoclinic space group C2/c. It displays similar hydrogen bonding patterns and other non-covalent associations, leading to 1D–3D structures .

One-Pot Syntheses of Fused Quinazolines

The compound can serve as a precursor for the synthesis of fused quinazolines. For instance, it can be used in one-pot reactions to obtain 1,3-oxazolo- and 1,3-oxazino[2,3-b]quinazolines, which may have potential pharmacological applications .

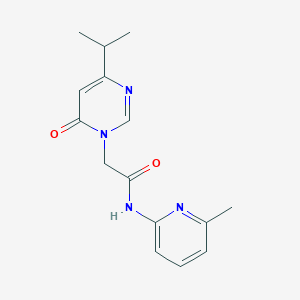

Pharmacologically Active Decorated Diazines

Considering its structural features, N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide could be explored for pharmacological studies. Researchers may investigate its effects on various biological targets, such as enzymes, receptors, or cellular pathways. The compound’s potential as an anticancer, antimicrobial, or anti-inflammatory agent could be explored .

Mechanism of Action

Target of Action

Similar compounds have been reported to target the ryanodine receptor (ryr), a promising target for the development of novel insecticides .

Mode of Action

It’s known that compounds targeting the ryr typically function as activators of this receptor . The N–Cl bond in N-chlorosuccinimide is highly reactive, and NCS functions as a source of "Cl+" , which could suggest a potential interaction mechanism.

properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c15-10-3-2-9(7-16)12(6-10)18-13(20)11-8-17-19-4-1-5-21-14(11)19/h2-3,6,8H,1,4-5H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUSRQYAIGAXIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NC3=C(C=CC(=C3)Cl)C#N)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-cyanophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2362743.png)

![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)

![2-(methylamino)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2362747.png)

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)

![[5-(3-Bromophenyl)-1,3-oxazol-2-yl]methanamine;hydrochloride](/img/structure/B2362755.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)